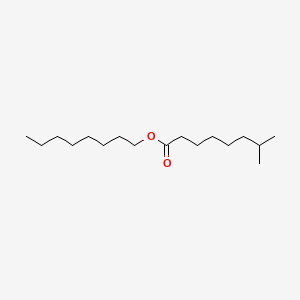
Octyl isononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyl isononanoate is synthesized through the esterification reaction between isononanoic acid and 2-ethylhexanol . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction is carried out under reflux conditions to ensure the removal of water, which is a byproduct of the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst . The mixture is heated and continuously stirred to ensure complete reaction. The resulting product is then purified through distillation to remove any unreacted starting materials and byproducts .
Chemical Reactions Analysis
Types of Reactions
Octyl isononanoate primarily undergoes hydrolysis and transesterification reactions .
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalysts.
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts.
Major Products Formed
Hydrolysis: Isononanoic acid and 2-ethylhexanol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Octyl isononanoate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient in skin care products to provide a smooth and non-greasy feel.
Hair Care: Acts as a resin plasticizer in hair styling products to improve texture and reduce tackiness.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ability to enhance the penetration of active ingredients through the skin.
Industrial Applications: Utilized as a plasticizer in various formulations to improve flexibility and durability.
Mechanism of Action
Octyl isononanoate exerts its effects primarily through its emollient properties. Its branched structure imparts a low viscosity and low freeze point, making it effective in reducing the tackiness of heavier oils . This enhances the overall feel of the finished product, making it softer, drier, and less oily . Additionally, its ability to enhance the penetration of other ingredients makes it valuable in formulations where deep skin absorption is desired .
Comparison with Similar Compounds
Octyl isononanoate is often compared with other esters used in cosmetics and industrial applications:
Isononyl isononanoate: Similar in structure but with different physical properties, making it suitable for different applications.
Coco-caprylate/caprate: A lighter ester used as a natural alternative to synthetic emollients.
Isostearyl isononanoate: Another branched ester with similar emollient properties but different sensory attributes.
Conclusion
This compound is a versatile compound with significant applications in cosmetics, pharmaceuticals, and industrial formulations. Its unique properties, such as low viscosity and excellent emollient effects, make it a valuable ingredient in various products. Understanding its preparation methods, chemical reactions, and mechanism of action can help in optimizing its use in different applications.
Properties
CAS No. |
84878-30-8 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
octyl 7-methyloctanoate |
InChI |
InChI=1S/C17H34O2/c1-4-5-6-7-8-12-15-19-17(18)14-11-9-10-13-16(2)3/h16H,4-15H2,1-3H3 |
InChI Key |
YPMOZWCBANATQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



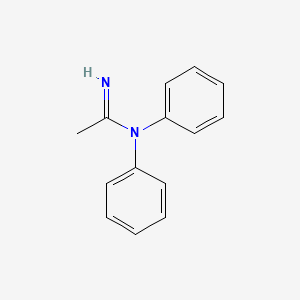
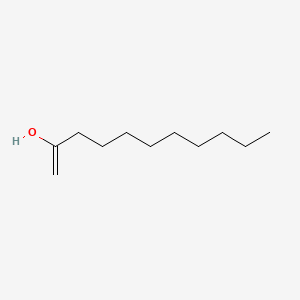

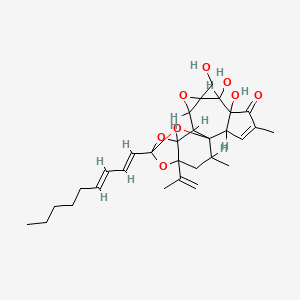
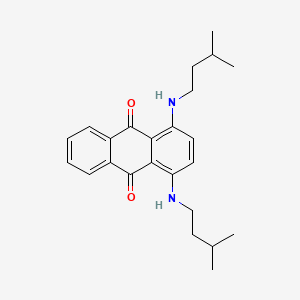
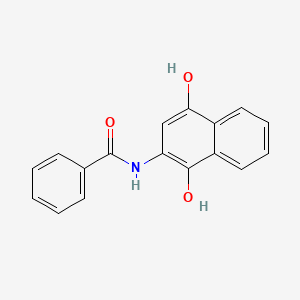
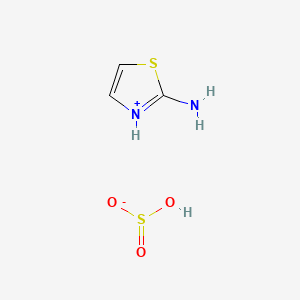

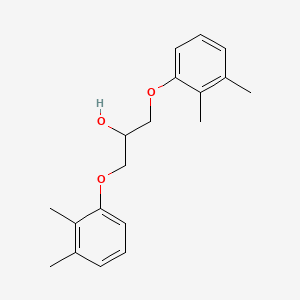
![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)
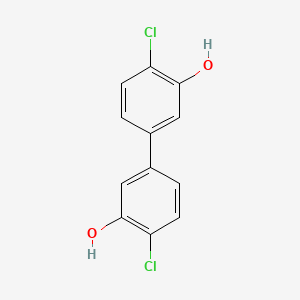
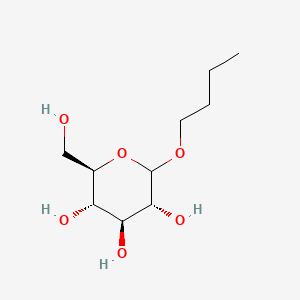
![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
